Discovery and Synthesis of Novel TEAD Ligands: A Technical Guide for Drug Development Professionals
Discovery and Synthesis of Novel TEAD Ligands: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core strategies, experimental designs, and chemical synthesis of next-generation inhibitors targeting the TEAD family of transcription factors.
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of proteins (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[1][2] In numerous cancers, dysregulation of the Hippo pathway leads to the constitutive activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] YAP and TAZ themselves lack DNA-binding domains and exert their oncogenic functions by binding to TEAD proteins, which in turn drive the expression of genes that promote cell growth, proliferation, and metastasis.[1][3] Consequently, the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a variety of solid tumors.[2] This technical guide provides a comprehensive overview of the discovery and synthesis of novel TEAD ligands, with a focus on data-driven methodologies and practical experimental protocols for researchers in the field of drug development.
The Hippo-YAP-TEAD Signaling Pathway: A Key Oncogenic Axis
The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation.[4] In many cancer contexts, upstream mutations in the Hippo pathway, such as in NF2, lead to the dephosphorylation and nuclear translocation of YAP/TAZ.[1] In the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating a pro-tumorigenic gene expression program.[3]
Below is a diagram illustrating the core components and regulatory logic of the Hippo-YAP-TEAD signaling pathway.
Caption: The Hippo Signaling Pathway.
Strategies for Targeting TEAD
Two primary strategies have been successfully employed to inhibit the oncogenic activity of the TEAD-YAP/TAZ complex:
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Disruption of the Protein-Protein Interface: This approach aims to directly block the binding of YAP/TAZ to TEAD. The YAP-TEAD interaction surface is extensive, but "hotspot" regions, particularly interface 3 which involves a twisted-coil of YAP fitting into a hydrophobic pocket on TEAD, have been targeted with peptide and small molecule inhibitors.[5]
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Allosteric Inhibition via the Palmitate Pocket: TEAD proteins undergo auto-palmitoylation, a post-translational modification where a palmitate molecule covalently attaches to a conserved cysteine residue within a central lipid-binding pocket.[6] This modification is crucial for TEAD stability and its interaction with YAP/TAZ.[6] Small molecules that bind to this pocket can allosterically inhibit the YAP/TAZ-TEAD interaction and/or lead to TEAD degradation.[6] Both reversible and covalent inhibitors targeting this pocket have been developed.[7]
Quantitative Data on Novel TEAD Ligands
The following tables summarize the in vitro and cell-based activities of representative TEAD inhibitors from different structural classes.
Table 1: Small Molecule Inhibitors Targeting the TEAD Palmitate Pocket
| Compound Name | Target(s) | Assay Type | IC50 / EC50 | Reference(s) |
| K-975 | pan-TEAD (covalent) | CTGF Reporter Assay (NCI-H661) | ~70% inhibition at 10 µM | [3] |
| Cell Proliferation (NF2-null MPM) | - | Potent inhibition | [3] | |
| MYF-03-176 (22) | pan-TEAD (covalent) | TEAD Transcription Reporter Assay | 17 ± 5 nM | [5] |
| Cell Proliferation (NCI-H226) | 24 nM | [5] | ||
| TM2 | TEAD2, TEAD4 | TEAD Auto-palmitoylation (in vitro) | 156 nM (TEAD2), 38 nM (TEAD4) | [8] |
| JM7 | pan-TEAD | YAP Transcriptional Reporter Assay | 972 nM | |
| DC-TEAD3in03 | TEAD3 selective (covalent) | Activity-Based Protein Profiling | 0.16 ± 0.03 µM | |
| GAL4-TEAD3 Reporter Assay | 1.15 µM |
Table 2: Peptide and Other Inhibitors of the YAP-TEAD Interaction
| Compound Name | Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| YAP (84-100) peptide | TEAD1 | YAP-TEAD Interaction | 37 µM | [5] |
| Verteporfin | YAP-TEAD Interaction | TEAD Transcriptional Activity | Significant inhibition | |
| Cell Growth (Retinoblastoma) | 4-5 µM (LD50) | |||
| mCMY020 | pan-TEAD (covalent) | Cell Proliferation (NCI-H226) | 261.3 nM | [1] |
| Cell Proliferation (NCI-H2052) | 228.7 nM | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful discovery and characterization of novel TEAD ligands. Below are methodologies for key in vitro and cell-based assays.
Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction
This assay quantitatively measures the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
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Principle: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (e.g., TMR-YAP) is incubated with the purified YAP-binding domain (YBD) of a TEAD protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger TEAD protein, the tumbling rate slows, leading to an increase in fluorescence polarization. Test compounds that disrupt this interaction will cause a decrease in polarization.
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Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
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Detailed Protocol:
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
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Prepare a 2X solution of TEAD4-YBD (e.g., 2 µM) in Assay Buffer.
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Prepare a 2X solution of TMR-labeled YAP peptide (e.g., 100 nM) in Assay Buffer.
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Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer to a 4X final concentration.
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Assay Procedure (384-well plate format):
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Add 5 µL of 4X test compound or DMSO vehicle to appropriate wells.
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Add 5 µL of 2X TEAD4-YBD to all wells.
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Add 10 µL of 2X TMR-YAP peptide to all wells.
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Mix gently and incubate at room temperature for 1-2 hours, protected from light.
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Data Acquisition and Analysis:
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Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for TMR (e.g., excitation ~530 nm, emission ~580 nm).
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Calculate the percent inhibition for each compound concentration relative to DMSO controls.
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Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in response to inhibitors.
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Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When the Hippo pathway is inactive, nuclear YAP/TAZ binds to TEAD, driving the expression of luciferase. Inhibitors of the YAP-TEAD interaction or TEAD activity will reduce luciferase expression, which can be quantified by measuring luminescence. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for normalization.
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Workflow Diagram:
Caption: TEAD Luciferase Reporter Assay Workflow.
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Detailed Protocol:
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Cell Culture and Transfection:
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Plate HEK293T or a cancer cell line with high YAP/TAZ activity (e.g., NCI-H226) in 96-well plates.
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Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
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Compound Treatment:
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After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO vehicle.
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Lysis and Luminescence Measurement:
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Incubate for another 24-48 hours.
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Lyse the cells using a passive lysis buffer.
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Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Calculate the percent inhibition of TEAD transcriptional activity relative to DMSO-treated cells.
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Determine EC50 values by plotting the normalized activity against the logarithm of the compound concentration.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with TEAD in a cellular environment.
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Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with a test compound and then heated to a specific temperature. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble TEAD protein remaining after the heat challenge is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble TEAD in the presence of a compound indicates direct target engagement.
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Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
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Detailed Protocol:
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Cell Treatment:
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Culture cells to near confluency.
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Treat cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
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Thermal Challenge:
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
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Cell Lysis and Fractionation:
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Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
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Protein Quantification:
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Carefully collect the supernatant containing the soluble protein fraction.
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Quantify the amount of soluble TEAD protein in the supernatant by Western blotting using a TEAD-specific antibody.
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Data Analysis:
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Generate a "melt curve" by plotting the amount of soluble TEAD as a function of temperature for both vehicle- and compound-treated samples.
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A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and target engagement.
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Synthesis of Novel TEAD Ligands
The development of potent and selective TEAD inhibitors relies on sophisticated medicinal chemistry efforts. Covalent inhibitors targeting the palmitate pocket have shown particular promise. Below is a representative synthetic scheme for a pyrimidine-based covalent TEAD inhibitor.
Caption: Representative Synthesis of a Covalent TEAD Inhibitor.
This generalized scheme illustrates a common strategy where a core scaffold, such as a pyrimidine, is elaborated through coupling reactions and functional group manipulations to introduce moieties that occupy the different sub-pockets of the TEAD palmitate binding site. The final step often involves the installation of a reactive "warhead," such as an acrylamide, which forms a covalent bond with the conserved cysteine residue in the TEAD active site. For a detailed synthetic route, refer to Lu et al., J. Med. Chem. 2023.[5]
Conclusion and Future Directions
The targeting of the YAP/TAZ-TEAD transcriptional complex represents a validated and highly promising strategy for the development of novel cancer therapeutics. The discovery of the druggable palmitate pocket has opened up new avenues for the design of potent and selective allosteric inhibitors, including covalent modifiers. The experimental workflows and protocols outlined in this guide provide a robust framework for the identification and characterization of new TEAD ligands. Future efforts in this field will likely focus on the development of isoform-selective TEAD inhibitors to potentially mitigate off-target effects and enhance the therapeutic window, as well as the exploration of TEAD inhibitors in combination with other targeted therapies to overcome drug resistance.[5] The continued integration of structural biology, computational chemistry, and innovative screening technologies will undoubtedly accelerate the translation of novel TEAD inhibitors from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
